N-[2-(3,4-Dimethoxy-phenyl)-ethyl]-2-(4-methyl-piperidin-1-yl)-acetamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-[2-(3,4-Dimethoxy-phenyl)-ethyl]-2-(4-methyl-piperidin-1-yl)-acetamide is a chemical compound with the molecular formula C12H17NO3 It is known for its unique structure, which includes a dimethoxyphenyl group and a piperidinylacetamide moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[2-(3,4-Dimethoxy-phenyl)-ethyl]-2-(4-methyl-piperidin-1-yl)-acetamide typically involves the following steps:
Starting Materials: The synthesis begins with commercially available starting materials such as 3,4-dimethoxyphenethylamine and 4-methylpiperidine.
Reaction Steps:
Industrial Production Methods
Industrial production of this compound may involve optimization of the reaction conditions to ensure high yield and purity. This includes controlling temperature, pressure, and reaction time, as well as using catalysts or solvents to enhance the reaction efficiency.
Chemical Reactions Analysis
Types of Reactions
N-[2-(3,4-Dimethoxy-phenyl)-ethyl]-2-(4-methyl-piperidin-1-yl)-acetamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can convert the compound into its reduced forms.
Substitution: The compound can participate in substitution reactions where functional groups are replaced by other groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents such as potassium permanganate or chromium trioxide can be used.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are typically employed.
Substitution: Substitution reactions may involve reagents like halogens or nucleophiles under specific conditions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield corresponding oxides, while reduction may produce reduced derivatives.
Scientific Research Applications
N-[2-(3,4-Dimethoxy-phenyl)-ethyl]-2-(4-methyl-piperidin-1-yl)-acetamide has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex molecules.
Biology: The compound is studied for its potential biological activities, including interactions with enzymes and receptors.
Medicine: Research is ongoing to explore its potential therapeutic applications, such as in the development of new drugs.
Industry: The compound is used in the production of various chemical products and materials.
Mechanism of Action
The mechanism of action of N-[2-(3,4-Dimethoxy-phenyl)-ethyl]-2-(4-methyl-piperidin-1-yl)-acetamide involves its interaction with specific molecular targets and pathways. These may include binding to receptors or enzymes, leading to modulation of their activity. The exact pathways and targets depend on the specific application and context of use.
Comparison with Similar Compounds
Similar Compounds
3,4-Dimethoxyphenethylamine: An analogue with similar structural features but different functional groups.
N-(2,4-Diaryltetrahydroquinolin-1-yl) furan-2-carboxamide: Another compound with a similar core structure but different substituents.
Uniqueness
N-[2-(3,4-Dimethoxy-phenyl)-ethyl]-2-(4-methyl-piperidin-1-yl)-acetamide is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties. This uniqueness makes it valuable for various research and industrial applications.
Biological Activity
N-[2-(3,4-Dimethoxy-phenyl)-ethyl]-2-(4-methyl-piperidin-1-yl)-acetamide is a synthetic compound with significant potential in pharmacological applications due to its unique structural features. This article delves into its biological activity, highlighting key research findings, mechanisms of action, and potential therapeutic applications.
Chemical Structure and Properties
The compound has the molecular formula C18H28N2O3 and features a dimethoxyphenyl group attached to a piperidinylacetamide moiety. Its structure contributes to its varied biological activities, making it a valuable compound in medicinal chemistry.
Property | Value |
---|---|
Molecular Weight | 304.43 g/mol |
Density | 1.087 g/cm³ |
Boiling Point | 645.9 °C |
LogP | 4.443 |
Hydrogen Bond Donor Count | 2 |
Hydrogen Bond Acceptor Count | 12 |
The biological activity of this compound is primarily attributed to its interaction with specific receptors and enzymes in the body. Research indicates that it may modulate neurotransmitter systems, particularly those involving serotonin and dopamine pathways, which are crucial in various neurological conditions.
Anticonvulsant Activity
A study on related compounds demonstrated that derivatives of this compound exhibited anticonvulsant properties in animal models. These compounds were tested using the maximal electroshock (MES) test and the subcutaneous pentylenetetrazole (scPTZ) test, showing significant protective effects against induced seizures at various dosages (30 mg/kg to 300 mg/kg) .
Antibacterial and Antifungal Activity
The compound's structural analogs have been evaluated for their antibacterial and antifungal properties. Research indicates that certain piperidine derivatives exhibit potent activity against various strains of bacteria and fungi, including E. coli and Candida albicans. The minimum inhibitory concentration (MIC) values ranged from 3.125 to 100 mg/mL, showcasing the potential for developing new antimicrobial agents .
Case Studies
- Anticonvulsant Efficacy : In a study involving several derivatives of acetamides, compounds similar to this compound were shown to provide substantial anticonvulsant protection in both short-term (0.5 hours) and long-term (4 hours) evaluations after administration .
- Antimicrobial Testing : Various studies have reported the synthesis of piperidine derivatives that exhibit significant antibacterial activity against Staphylococcus aureus and Pseudomonas aeruginosa. The presence of electron-donating groups on the piperidine ring was found to enhance antibacterial potency .
Research Findings Summary
The following table summarizes key findings from recent studies on the biological activity of this compound:
Properties
IUPAC Name |
N-[2-(3,4-dimethoxyphenyl)ethyl]-2-(4-methylpiperidin-1-yl)acetamide;oxalic acid |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H28N2O3.C2H2O4/c1-14-7-10-20(11-8-14)13-18(21)19-9-6-15-4-5-16(22-2)17(12-15)23-3;3-1(4)2(5)6/h4-5,12,14H,6-11,13H2,1-3H3,(H,19,21);(H,3,4)(H,5,6) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VRVTWUBMJKHTFR-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1CCN(CC1)CC(=O)NCCC2=CC(=C(C=C2)OC)OC.C(=O)(C(=O)O)O |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H30N2O7 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
410.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.